molecular formula C33H23Br2N3O2 B15284614 {3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(2-bromophenyl)methanone

{3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(2-bromophenyl)methanone

Cat. No.: B15284614
M. Wt: 653.4 g/mol
InChI Key: KCYSMYZPVIDMIQ-BMRADRMJSA-N
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Description

6-bromo-3-[1-(2-bromobenzoyl)-5-(2-phenylvinyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[1-(2-bromobenzoyl)-5-(2-phenylvinyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.

    Reduction: Reduction reactions can target the carbonyl groups and the double bonds within the structure.

    Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or alkanes .

Scientific Research Applications

6-bromo-3-[1-(2-bromobenzoyl)-5-(2-phenylvinyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinolinone core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2H-1,4-benzoxazin-3(4H)-one
  • 3-benzoyl-6-bromo-3H-benzothiazol-2-one

Uniqueness

Compared to similar compounds, 6-bromo-3-[1-(2-bromobenzoyl)-5-(2-phenylvinyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C33H23Br2N3O2

Molecular Weight

653.4 g/mol

IUPAC Name

6-bromo-3-[2-(2-bromobenzoyl)-3-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C33H23Br2N3O2/c34-23-16-18-28-26(19-23)30(22-11-5-2-6-12-22)31(32(39)36-28)29-20-24(17-15-21-9-3-1-4-10-21)38(37-29)33(40)25-13-7-8-14-27(25)35/h1-19,24H,20H2,(H,36,39)/b17-15+

InChI Key

KCYSMYZPVIDMIQ-BMRADRMJSA-N

Isomeric SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5Br)/C=C/C6=CC=CC=C6

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5Br)C=CC6=CC=CC=C6

Origin of Product

United States

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